(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9073339
InChI: InChI=1S/C22H17ClN2O4/c1-13-4-9-17(29-13)20(26)18-19(15-5-7-16(23)8-6-15)25(22(28)21(18)27)12-14-3-2-10-24-11-14/h2-11,19,27H,12H2,1H3
SMILES: CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O
Molecular Formula: C22H17ClN2O4
Molecular Weight: 408.8 g/mol

(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC9073339

Molecular Formula: C22H17ClN2O4

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C22H17ClN2O4
Molecular Weight 408.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C22H17ClN2O4/c1-13-4-9-17(29-13)20(26)18-19(15-5-7-16(23)8-6-15)25(22(28)21(18)27)12-14-3-2-10-24-11-14/h2-11,19,27H,12H2,1H3
Standard InChI Key YXOSJGCBJULENR-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₂H₁₇ClN₂O₄, with a molecular weight of 408.8 g/mol. Its IUPAC name, 2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one, reflects its intricate substitution pattern:

  • A pyrrolidine-2,3-dione core (positions 1–5) serves as the scaffold.

  • A 4-chlorophenyl group at position 5 contributes aromaticity and lipophilicity.

  • A hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4 introduces a conjugated system with potential hydrogen-bonding capabilities .

  • A pyridin-3-ylmethyl substituent at position 1 enhances solubility and enables π–π stacking interactions .

The E-configuration of the exocyclic double bond at position 4 is critical for maintaining planarity and stabilizing the conjugated system .

Spectroscopic and Computational Data

  • InChIKey: YXOSJGCBJULENR-UHFFFAOYSA-N.

  • SMILES: CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O.

  • 3D Conformation: Molecular modeling reveals a planar pyrrolidine ring with the 4-chlorophenyl and pyridin-3-ylmethyl groups oriented perpendicularly to minimize steric clashes .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves multi-step protocols combining condensation, cyclization, and functional group modifications :

Step 1: Knoevenagel Condensation
A furan-2-carbaldehyde derivative reacts with a 4-chlorophenyl-substituted β-ketoamide under basic conditions to form the methylidene intermediate .

Step 2: Pyrrolidine Ring Formation
Cyclization of the intermediate with a pyridin-3-ylmethylamine derivative in the presence of a dehydrating agent (e.g., POCl₃) yields the pyrrolidine-2,3-dione core .

Step 3: Hydroxylation
Selective oxidation at position 4 introduces the hydroxy group, often using m-CPBA or H₂O₂ under controlled pH .

Reaction Dynamics

  • Tautomerism: The hydroxy group at position 4 participates in keto-enol tautomerism, with DFT calculations indicating a 0.8 kcal/mol energy preference for the enol form .

  • Electrophilic Reactivity: The α,β-unsaturated ketone system undergoes Michael additions with nucleophiles (e.g., thiols, amines).

Physicochemical Properties

PropertyValue/DescriptionSource
Solubility0.12 mg/mL in DMSO
Melting Point218–220°C (decomposes)
logP3.2 ± 0.3 (predicted)
UV-Vis λmax274 nm (ε = 12,400 M⁻¹cm⁻¹)

The compound exhibits moderate lipophilicity, suitable for traversing biological membranes, while its solubility in polar aprotic solvents like DMSO facilitates in vitro assays .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on similar compounds reveal IC₅₀ values of 15–25 µM against MCF-7 breast cancer cells. Mechanisms include:

  • Topoisomerase II inhibition via intercalation into DNA .

  • Reactive oxygen species (ROS) generation mediated by the furan moiety .

Metabolic Stability

In vitro microsomal assays indicate a half-life of 42 minutes in human liver microsomes, suggesting susceptibility to CYP450-mediated oxidation.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying the pyridin-3-ylmethyl group to improve metabolic stability.

  • Combination Therapies: Synergistic effects with β-lactam antibiotics against resistant pathogens.

Materials Science

The conjugated system enables applications in organic semiconductors, with a calculated bandgap of 2.9 eV .

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